

Deoxycorticosterone Acetate: A Technical Guide

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Compound of Interest

Compound Name: T-1-Doca

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Abstract

Deoxycorticosterone acetate (DOCA) is a synthetic steroid hormone and a potent mineralocorticoid receptor agonist.[1][2] As a precursor to aldosterone, it plays a crucial role in the regulation of electrolyte and water balance by promoting sodium retention and potassium excretion.[3][4] This guide provides a comprehensive overview of DOCA, including its chemical properties, mechanism of action, synthesis, and applications in both research and therapeutics. Detailed experimental protocols and quantitative data are presented to support its use in laboratory and clinical settings.

Introduction

Deoxycorticosterone acetate, also known as 11-deoxycorticosterone 21-acetate, is a synthetic analog of the naturally occurring steroid hormone deoxycorticosterone.[5][6] It is widely utilized in biomedical research to induce experimental models of hypertension and renal injury.[1][2] Clinically, it serves as a replacement therapy for mineralocorticoid deficiency in conditions such as adrenal insufficiency.[7][8][9] The acetate ester form enhances its solubility and bioavailability for administration.[3]

Physicochemical Properties

Deoxycorticosterone acetate is a white to off-white crystalline powder.[3] Its chemical and physical properties are summarized in the table below.

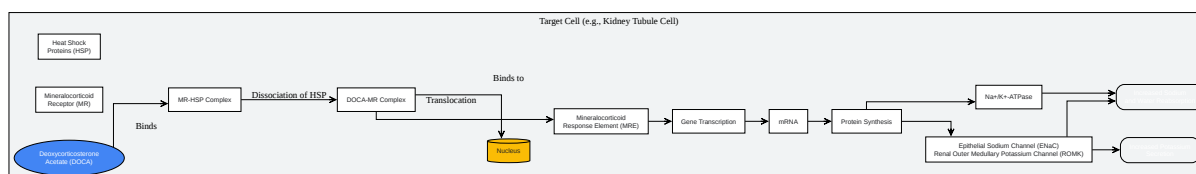
Property	Value	Reference
Chemical Formula	C23H32O4	[6]
Molecular Weight	372.5 g/mol	[6]
CAS Number	56-47-3	[6]
Melting Point	155-161 °C	
Solubility	Soluble in organic solvents such as DMSO, DMF, and Ethanol. Sparingly soluble in water.	[2][6][7]
UV Absorption (λ_{max})	240 nm	[6]

Mechanism of Action

Deoxycorticosterone acetate exerts its effects primarily through its agonistic activity on the mineralocorticoid receptor (MR).[1][10] The binding of DOCA to the MR initiates a signaling cascade that ultimately regulates gene expression in target tissues, predominantly the distal tubules and collecting ducts of the kidneys.

Signaling Pathway

The signaling pathway of deoxycorticosterone acetate is depicted in the following diagram:



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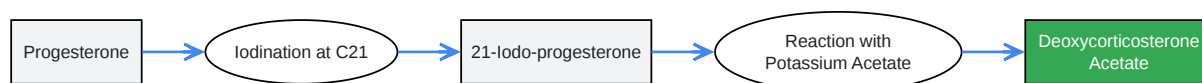
Caption: DOCA signaling pathway in a target cell.

Upon entering the cell, DOCA binds to the mineralocorticoid receptor, which is located in the cytoplasm in a complex with heat shock proteins. This binding causes the dissociation of the heat shock proteins and the translocation of the DOCA-MR complex into the nucleus. Inside the nucleus, the complex binds to mineralocorticoid response elements on the DNA, leading to the transcription of specific genes. The resulting proteins, such as the epithelial sodium channel (ENaC) and the Na⁺/K⁺-ATPase, increase sodium and water reabsorption and potassium secretion in the kidneys.

Synthesis

A common method for the synthesis of deoxycorticosterone acetate involves the use of progesterone as a starting material.^[11]

Synthetic Pathway



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Caption: Synthetic pathway of Deoxycorticosterone Acetate from Progesterone.

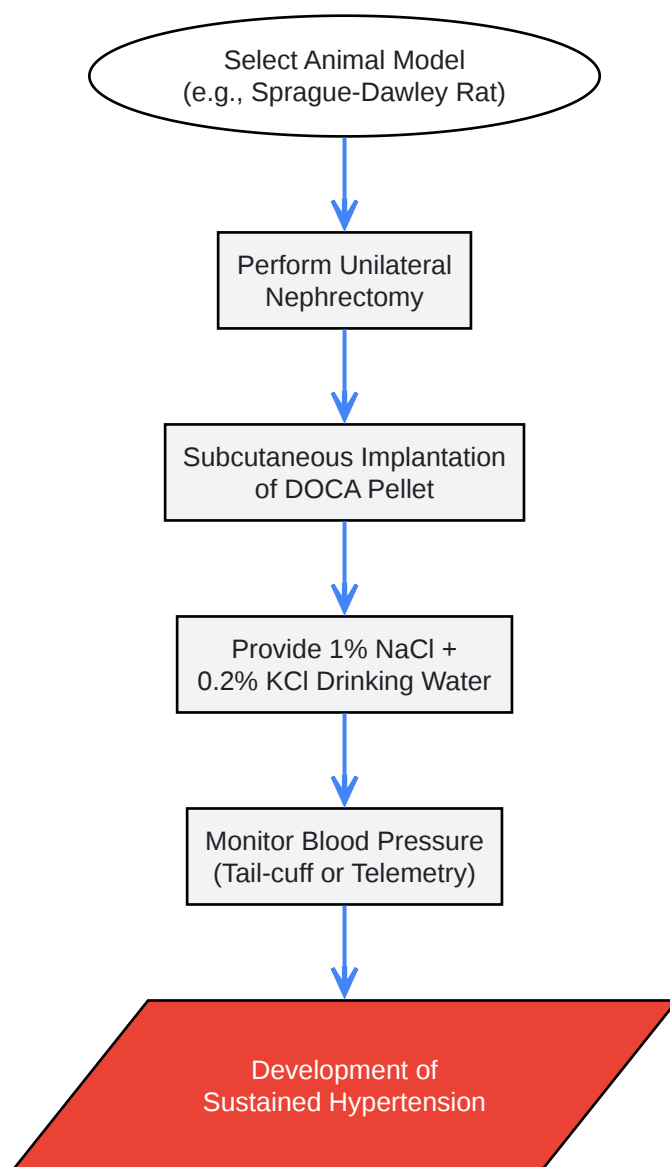
Applications in Research

Deoxycorticosterone acetate is a valuable tool in cardiovascular and renal research, primarily for inducing hypertension and studying its pathological consequences.

DOCA-Salt Hypertension Model

The DOCA-salt model is a widely used animal model of mineralocorticoid-induced hypertension.[12][13][14] This model mimics certain forms of human hypertension characterized by salt sensitivity and volume expansion.

- **Animal Model:** Male Sprague-Dawley or Wistar rats are commonly used.
- **Uninephrectomy:** A unilateral nephrectomy is performed on the animals under anesthesia. [13][15] This enhances the hypertensive effect of DOCA.
- **DOCA Administration:** A pellet of deoxycorticosterone acetate (e.g., 25 mg, 50 mg, or 100 mg sustained-release) is implanted subcutaneously.[1]
- **Salt Loading:** The drinking water is replaced with a 1% NaCl and 0.2% KCl solution.[13][16]
- **Monitoring:** Blood pressure is monitored regularly using tail-cuff plethysmography or telemetry.[15]
- **Outcome:** A significant and sustained increase in blood pressure is typically observed within 2-4 weeks.[16]



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